4-Isobutylsulfanyl-butylamine
Overview
Description
4-Isobutylsulfanyl-butylamine, also known as 4-ISB, is an important chemical compound used in many scientific research applications. It is a sulfanyl amine that is composed of a butyl group and a sulfanyl group, and it is often used as a reagent, catalyst, and scavenging agent. 4-ISB is a versatile compound that has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
Butyl Substituents in Corrosion Inhibition : Butyl substituents, similar to the butyl component in 4-Isobutylsulfanyl-butylamine, have been studied for their role in mild steel corrosion inhibition in acidic environments. The effectiveness of different butylamine derivatives in protecting steel surfaces suggests potential applications of 4-Isobutylsulfanyl-butylamine in corrosion-resistant coatings or treatments (Bastidas, Damborenea, & Vázquez, 1997).
Catalysis
Catalytic Applications in Organic Synthesis : The structural features of butylamine derivatives, including steric hindrance and electronic properties, play critical roles in catalytic processes such as the amination and thioetherification of aryl halides. This suggests 4-Isobutylsulfanyl-butylamine could serve as a ligand or catalyst in similar organic transformations, offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with high efficiency and selectivity (Hartwig, 2008).
Environmental Biotechnology
Microbial Conversion to Valuable Chemicals : Studies on microbial consortia converting methanol to valuable chemicals like isobutyrate and n-butyrate highlight the potential of using derivatives of butylamine in biotechnological applications. These findings suggest 4-Isobutylsulfanyl-butylamine could be explored as a substrate or intermediate in microbial processes for producing bioplastics, biofuels, or other bioproducts with environmental benefits (Huang et al., 2020).
Material Science
Nanoparticle Surface Modification : The interaction of butylamine with semiconductor nanoparticles like CdSe, causing significant changes in their optical properties, underlines the potential of 4-Isobutylsulfanyl-butylamine in nanotechnology. This compound could be used to modify the surface of nanoparticles, influencing their electronic and optical behaviors for applications in photovoltaics, sensors, and light-emitting devices (Landes et al., 2001).
properties
IUPAC Name |
4-(2-methylpropylsulfanyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBFTFOBIDMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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